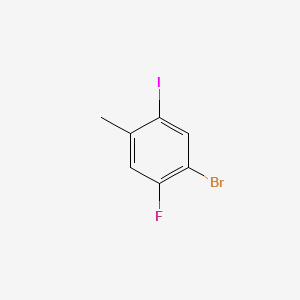

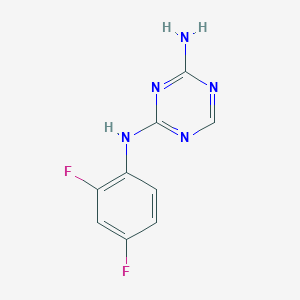

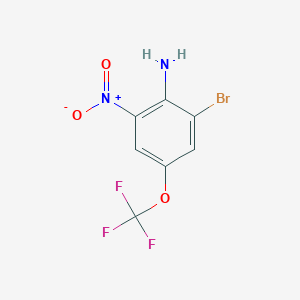

2-Amino-4-(2,4-difluorophenylamino)-1,3,5-triazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

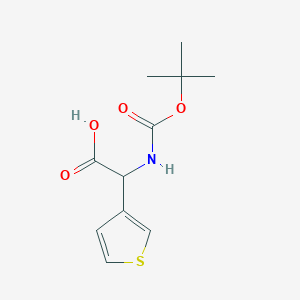

2-Amino-4-(2,4-difluorophenylamino)-1,3,5-triazine, or 2-ADFAT, is a triazine-based compound that has a variety of applications in scientific research. It is a synthetic compound that was first synthesized in the early 2000s and has since become an important tool in the fields of biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

Polymers with Alkyl- and Amino-1,3,5-Triazine Units

Takakazu Yamamoto et al. (2006) investigated polymers composed of substituted 1,3,5-triazine and thiophene or bithiophene. They found that the amino-1,3,5-triazine copolymer with thiophene is photoluminescent and exhibits notable electron drift mobility, indicating potential applications in optoelectronic devices.

Synthesis of Bioactive Triazines

Ranjan Banerjee et al. (2013) highlighted the synthesis of bioactive 2,4,6-trisubstituted 1,3,5-triazines, noting their applications in pharmaceuticals, materials, and agrochemicals. Their research emphasizes the 1,3,5-triazine core as a versatile scaffold for generating diverse molecular libraries.

Grafted Mercapto-1,3,5-Triazinic Antioxidants for Elastomers

M. Giurginca et al. (1992) synthesized derivatives of 2-amino-4,6-dimercapto-1,3,5-triazine with high antioxidant activity in natural rubber, enhancing both the retention of viscosity after aging and the protection of vulcanizates.

Synthesis of Poly(Hydrazino-1,3,5-Triazine)

T. Unishi et al. (1974) conducted research on poly(hydrazino-1,3,5-triazines), synthesized through meltpolymerization. They studied the solubility and thermal stability of these polymers, offering insights into their potential applications in various industrial fields.

Mode of Action of Novel Triazine Herbicides

A. Ohki et al. (1999) explored the mechanism of action of novel 1,3,5-triazine herbicides, providing valuable information about their interaction with photosynthetic electron transport and potential agricultural applications.

Wirkmechanismus

Target of Action

Similar compounds such as 2-aminothiazoles have been reported to have promising therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Mode of Action

It is likely that the compound interacts with its targets through a mechanism similar to other 2-aminothiazoles, which involves binding to the active site of the target enzyme or receptor, thereby modulating its activity .

Biochemical Pathways

These could potentially include pathways related to cell growth and proliferation, immune response, and cellular stress responses .

Result of Action

Based on the reported activities of similar compounds, it is likely that the compound has a range of effects at the cellular level, potentially including inhibition of cell growth, modulation of immune responses, and induction of cellular stress responses .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-N-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N5/c10-5-1-2-7(6(11)3-5)15-9-14-4-13-8(12)16-9/h1-4H,(H3,12,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZOEGOIYNTJCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC2=NC=NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501227010 |

Source

|

| Record name | N2-(2,4-Difluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501227010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66088-46-8 |

Source

|

| Record name | N2-(2,4-Difluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66088-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-(2,4-Difluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501227010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)